molecular formula C11H11N3O B12942051 Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime

Cat. No.: B12942051
M. Wt: 201.22 g/mol
InChI Key: NEROCWKEVNOXKD-XNJYKOPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime typically involves the reaction of acetaldehyde with O-(2-(1H-imidazol-1-yl)phenyl) hydroxylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification steps such as crystallization or distillation are often necessary to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitriles or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

  • Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime
  • 1-(1H-Imidazol-2-yl)ethanone
  • 2-(1H-Imidazol-1-yl)acetic acid

Comparison: this compound is unique due to its specific structure, which includes both an oxime and an imidazole ring. This combination imparts distinct chemical and biological properties compared to other similar compounds. For example, 1-(1H-Imidazol-2-yl)ethanone lacks the oxime group, which may result in different reactivity and biological activity. Similarly, 2-(1H-Imidazol-1-yl)acetic acid has a carboxylic acid group instead of an oxime, leading to variations in its chemical behavior and applications.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-N-(2-imidazol-1-ylphenoxy)ethanimine

InChI

InChI=1S/C11H11N3O/c1-2-13-15-11-6-4-3-5-10(11)14-8-7-12-9-14/h2-9H,1H3/b13-2+

InChI Key

NEROCWKEVNOXKD-XNJYKOPJSA-N

Isomeric SMILES

C/C=N/OC1=CC=CC=C1N2C=CN=C2

Canonical SMILES

CC=NOC1=CC=CC=C1N2C=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.